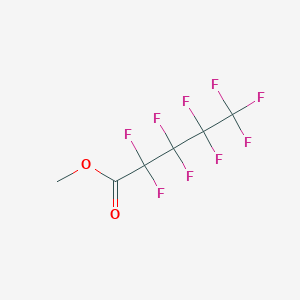

Methyl Nonafluorovalerate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F9O2/c1-17-2(16)3(7,8)4(9,10)5(11,12)6(13,14)15/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDPSOBLGQUCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335698 | |

| Record name | Methyl perfluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13038-26-1 | |

| Record name | Methyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13038-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl perfluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Nonafluorovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Nonafluorovalerate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Nonafluorovalerate, a significant fluorinated compound, serves as a crucial building block in the synthesis of advanced materials and specialty chemicals. Its unique properties, including high thermal stability and chemical resistance, make it a valuable reagent in organic synthesis, particularly for introducing fluorine into organic molecules. This is of paramount importance in the pharmaceutical industry, where fluorination can markedly enhance the bioactivity and metabolic stability of drug candidates. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and applications of this compound, tailored for professionals in research and drug development.

Properties of this compound

This compound, also known by synonyms such as Methyl perfluorovalerate and Methyl nonafluoropentanoate, is a colorless liquid with a range of distinctive physical and chemical properties.[1][2] These properties are critical for its application in various chemical processes. A summary of its key quantitative data is presented below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₉O₂ | [1][3] |

| Molecular Weight | 278.07 g/mol | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 102 °C | [1][2] |

| Density (Specific Gravity at 20/20 °C) | 1.56 g/cm³ | [1][4] |

| Flash Point | 9 °C | [1][4] |

| Solubility in Water | Insoluble | [1][4] |

| Purity (by GC) | >97.0% | [1][4] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. While a comprehensive collection of spectra is beyond the scope of this guide, key spectral information is available through various databases.

-

¹³C NMR, ¹⁹F NMR, and Mass Spectrometry data for this compound can be accessed through the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and other specialized spectral databases.[3]

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of nonafluorovaleric acid with methanol, utilizing an acid catalyst. This reaction is a classic example of nucleophilic acyl substitution.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound via Fischer esterification.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the principles of Fischer esterification and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

Nonafluorovaleric acid

-

Anhydrous methanol (large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve nonafluorovaleric acid in a 10-fold molar excess of anhydrous methanol.

-

Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer with diethyl ether to maximize product recovery.

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine. This removes any remaining acid and water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude this compound can be purified by distillation to obtain the final product with high purity.

Applications in Research and Drug Development

This compound is a versatile compound with several applications relevant to the scientific and pharmaceutical communities.

-

Building Block for Fluorinated Compounds: It serves as a key intermediate in the synthesis of more complex fluorinated molecules.[5] The introduction of the nonafluoropentanoyl group can significantly alter the electronic and steric properties of a molecule, a strategy often employed in the design of novel pharmaceuticals and agrochemicals.[2][5]

-

Drug Discovery: The "magic methyl" effect, where the introduction of a methyl group can enhance a drug's properties, is a well-known concept in medicinal chemistry. Similarly, the incorporation of fluorinated moieties can improve a drug candidate's metabolic stability, bioavailability, and binding affinity.[2] this compound provides a reactive handle for incorporating a highly fluorinated chain into potential drug molecules.

-

Surface Coatings: Its hydrophobic and non-stick characteristics make it suitable for the development of advanced surface coatings, enhancing durability and resistance in various industrial applications.[5]

-

Analytical Chemistry: In analytical settings, this compound is used as a standard in mass spectrometry for the identification and quantification of other fluorinated substances in complex mixtures.[5]

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation.[1][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[1][4]

Conclusion

This compound is a valuable fluorinated building block with a straightforward synthesis based on the well-established Fischer esterification reaction. Its unique physicochemical properties make it a compound of interest for researchers in materials science and a valuable tool for medicinal chemists in the development of new therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in a research and development setting.

References

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Nonafluorovalerate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 13038-26-1

Chemical Structure:

Synonyms: Methyl Perfluorovalerate, Methyl Nonafluoropentanoate, Nonafluorovaleric Acid Methyl Ester

Introduction

Methyl Nonafluorovalerate is a fluorinated organic compound that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and its applications as a fluorinated building block in contexts relevant to drug discovery and development.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in Table 1. This data is essential for handling, storage, and use in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C6H3F9O2 | [1] |

| Molecular Weight | 278.07 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 102 °C | |

| Density | 1.56 g/cm³ | |

| Purity | >97.0% (GC) | |

| Storage Temperature | Room Temperature |

Safety Information:

| Hazard Statement | GHS Code |

| Highly flammable liquid and vapour | H225 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is typically achieved through the Fischer esterification of nonafluorovaleric acid with methanol, using a strong acid catalyst such as sulfuric acid.

Materials:

-

Nonafluorovaleric acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nonafluorovaleric acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by fractional distillation to yield pure this compound.

-

Applications in Drug Development

While specific, publicly available examples of the direct use of this compound in the synthesis of marketed drugs are limited, its utility lies in its role as a versatile fluorinated building block. The nonafluorobutyl group can be introduced into various molecular scaffolds to modulate their biological activity.

The general workflow for utilizing a fluorinated building block like this compound in a drug discovery program is illustrated in the diagram below.

Caption: Workflow for Utilizing this compound in Drug Discovery.

Logical Relationships in Synthesis

The synthesis of this compound via Fischer esterification involves a series of logical steps and considerations to ensure a high yield of the pure product. The diagram below outlines these relationships.

Caption: Logical Flow of this compound Synthesis.

Conclusion

This compound is a readily synthesizable and valuable fluorinated building block for medicinal chemistry and drug discovery. Its physicochemical properties and the presence of the nonafluorobutyl moiety make it an attractive starting material for the introduction of fluorine into organic molecules. The provided experimental protocol for its synthesis offers a reliable method for its preparation in a laboratory setting. While detailed biological data for this specific compound is not extensively documented in publicly available literature, its utility as a precursor for more complex fluorinated molecules underscores its importance for researchers and professionals in the field of drug development.

References

Methyl Nonafluorovalerate: A Physicochemical Guide for Researchers

Introduction

Methyl Nonafluorovalerate, also known by its IUPAC name methyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate, is a highly fluorinated ester with the chemical formula C6H3F9O2.[1][2] This colorless liquid is recognized for its unique physicochemical properties imparted by its fluorinated structure, making it a valuable compound in various scientific and industrial applications.[3] It serves as a crucial building block in the synthesis of advanced materials, specialty chemicals, and fluorinated compounds for the pharmaceutical and agrochemical industries.[3][4][5] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C6H3F9O2 | [3][6] |

| Molecular Weight | 278.07 g/mol | [1][3][6] |

| Appearance | Colorless to Almost colorless clear liquid | [3][6] |

| Boiling Point | 102 °C | [3][6] |

| Specific Gravity (20/20) | 1.56 | [6] |

| Flash Point | 9 °C | [6] |

| Solubility in Water | Insoluble | [6] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | methyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | [1][2] |

| CAS Number | 13038-26-1 | [1][3][6] |

| PubChem CID | 526458 | [1][3] |

| MDL Number | MFCD00443384 | [3][6] |

| Reaxys Registry Number | 1885042 | [6] |

| EC Number | 677-544-6 | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established standard methods and common laboratory practices.

Determination of Boiling Point (Micro-scale Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp)

-

Thermometer

-

Small test tube (e.g., sodium fusion tube)

-

Capillary tube (sealed at one end)

-

Heating medium (e.g., liquid paraffin or silicone oil)

-

Stand and clamp

Procedure:

-

Fill the small test tube with the this compound sample to a depth of about 1-2 cm.

-

Place the sealed capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[7]

-

Immerse the assembly into the Thiele tube containing the heating medium. The heat should be applied to the side arm of the Thiele tube.[7]

-

Heat the apparatus gently. Initially, air trapped in the capillary tube will be expelled as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point and the vapor pressure inside the capillary is equal to the atmospheric pressure.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[8] Record this temperature.

Determination of Density (Oscillating U-tube Method)

This method, compliant with ASTM D4052, provides a precise and rapid determination of liquid density.[6][9][10]

Apparatus:

-

Digital Density Meter with an oscillating U-tube

-

Syringe for manual sample injection or an automated sampler

-

Thermostatic control for the measuring cell

Procedure:

-

Calibration: Calibrate the instrument according to the manufacturer's instructions using certified reference standards (e.g., dry air and pure water) at the desired temperature (e.g., 20°C).

-

Sample Preparation: Ensure the this compound sample is free of any air bubbles and has reached thermal equilibrium with the measurement temperature.

-

Injection: Introduce the sample into the oscillating U-tube of the density meter using a syringe or autosampler.[10] Care must be taken to avoid introducing air bubbles into the measuring cell.[9]

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.[1][10] This frequency is then used to calculate the density of the liquid.

-

Data Recording: Record the density value, typically in g/cm³ or kg/m ³, at the specified temperature.[10] The accepted units of measurement for density according to ASTM are kilograms per cubic meter ( kg/m3 , SI unit) or grams per milliliter (g/mL).[6]

Determination of Purity by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile compounds like this compound. A Flame Ionization Detector (FID) is commonly used for this purpose.

Apparatus:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary column (a non-polar column is suitable for boiling point elution)[11]

-

Injector (Split/splitless)

-

Data acquisition and processing software

GC-FID Conditions (Typical):

-

Column: A non-polar capillary column (e.g., Equity-1, 15 m x 0.10 mm I.D., 0.10 µm).[11]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C[12]

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: Increase at 10 °C/min to 200 °C

-

Hold: Maintain at 200 °C for 5 minutes

-

-

Injection Volume: 1 µL

-

Split Ratio: 100:1

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate).

-

Injection: Inject the prepared sample into the GC.

-

Chromatographic Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the column as they are carried by the inert gas.[12]

-

Detection: The separated components are detected by the FID as they elute from the column.

-

Data Analysis: The resulting chromatogram will show peaks corresponding to each component. The area of each peak is proportional to the concentration of that component. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. Due to the presence of fluorine, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

Apparatus:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in the deuterated solvent in an NMR tube. Add a small amount of TMS as an internal reference for ¹H and ¹³C spectra.

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum.

-

Expect a singlet for the methyl (-OCH₃) protons. The chemical shift will be influenced by the adjacent ester group.

-

-

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum. This may require broadband proton decoupling.

-

The spectrum will show distinct signals for the methyl carbon, the carbonyl carbon, and the carbons of the fluorinated alkyl chain. The C-F coupling will be observable.

-

-

¹⁹F NMR Spectroscopy:

-

Acquire the ¹⁹F NMR spectrum. This is crucial for analyzing the fluorinated part of the molecule.

-

The spectrum will show multiple signals corresponding to the different fluorine environments (-CF₂- and -CF₃ groups). The chemical shifts and coupling patterns (F-F coupling) will provide detailed structural information about the perfluorinated chain.[3][13][14]

-

-

Data Analysis: Analyze the chemical shifts, integration values (for ¹H), and coupling constants in all spectra to confirm the molecular structure of this compound.[15]

Visualized Experimental Workflows

The following diagrams illustrate the workflows for key analytical procedures.

Caption: Workflow for Purity Determination by GC-FID.

Caption: Workflow for Structural Elucidation by NMR Spectroscopy.

Caption: Relationship between Structure and Physicochemical Properties.

References

- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 2. This compound | C6H3F9O2 | CID 526458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Něco se pokazilo | Muni | em.muni.cz [em.muni.cz]

- 5. chemimpex.com [chemimpex.com]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. store.astm.org [store.astm.org]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

- 11. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. jeolusa.com [jeolusa.com]

- 14. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 15. jchps.com [jchps.com]

"Methyl Nonafluorovalerate" safety data sheet (SDS) and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Methyl Nonafluorovalerate is a fluorinated organic compound with applications in various research and industrial settings, including as an intermediate in the synthesis of specialty chemicals and materials.[1] Due to its chemical properties, understanding its safety profile and proper handling procedures is critical for ensuring laboratory safety and minimizing exposure risks. This technical guide provides an in-depth overview of the safety data, handling precautions, and toxicological considerations for this compound, compiled from available safety data sheets and toxicological literature.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for planning safe handling and storage procedures.

| Property | Value |

| Molecular Formula | C₆H₃F₉O₂ |

| Molecular Weight | 278.07 g/mol [2] |

| CAS Number | 13038-26-1 |

| Appearance | Colorless to almost colorless clear liquid[3] |

| Boiling Point | 102 °C[1] |

| Purity | >97.0% (GC)[3] |

| Synonyms | Methyl Nonafluoropentanoate, Methyl Perfluorovalerate, Nonafluorovaleric Acid Methyl Ester[3] |

Table 1: Physical and Chemical Properties of this compound

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its hazard classifications is provided in Table 2.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |

Table 2: GHS Hazard Classification of this compound

Handling and Storage Precautions

Proper handling and storage procedures are paramount to minimize the risks associated with this compound.

3.1. Personal Protective Equipment (PPE)

A logical workflow for selecting and using appropriate PPE when handling this compound is outlined below.

3.2. Safe Handling Practices

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools.

-

Take precautionary measures against static discharge.

-

Ground and bond containers when transferring material.

3.3. Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as oxidizing agents, strong acids, and strong bases.

-

Store in a flammable liquids storage cabinet.

Toxicological Information and Experimental Protocols

While specific toxicological studies on this compound are not widely published, its GHS classification indicates that it is a skin and eye irritant. The following sections describe the likely experimental protocols used to determine these classifications.

4.1. Mechanism of Skin and Eye Irritation

The irritant effects of substances like this compound, which can be classified as both an organic solvent and a substance with surfactant-like properties due to its fluorinated chain, are generally attributed to their interaction with the cellular components of the skin and eyes.

References

Synonyms and alternative names for "Methyl Nonafluorovalerate"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl Nonafluorovalerate, a fluorinated ester with significant applications in organic synthesis and drug development. This document details its nomenclature, physicochemical properties, synthesis, and applications, with a focus on its role as a synthetic intermediate.

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms and identifiers is provided below for clear identification and cross-referencing.

| Name Type | Name |

| Common Name | This compound |

| IUPAC Name | methyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate[1] |

| CAS Number | 13038-26-1[1] |

| Synonyms | Methyl perfluorovalerate, Methyl nonafluoropentanoate, Methyl perfluoropentanoate, Nonafluorovaleric acid methyl ester, Perfluorovaleric acid methyl ester, Methylnonafluorovalerate, Pentanoic acid, 2,2,3,3,4,4,5,5,5-nonafluoro-, methyl ester[1] |

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized in the following table. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₆H₃F₉O₂ |

| Molecular Weight | 278.07 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 99-100 °C |

| Density | 1.56 g/mL |

| Refractive Index | n²⁰/D ~1.294 |

| ¹³C NMR | Spectra available in public databases. |

| ¹⁹F NMR | Spectra available in public databases. |

Synthesis of this compound

This compound is typically synthesized via the Fischer-Speier esterification of nonafluorovaleric acid with methanol, using a strong acid catalyst such as sulfuric acid.

Experimental Protocol: Fischer-Speier Esterification

This protocol is a representative procedure for the synthesis of this compound based on well-established esterification methods.[2][3][4][5]

Materials:

-

Nonafluorovaleric acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nonafluorovaleric acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by distillation to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the introduction of the nonafluorobutyl group into molecules. Its application is of significant interest in the synthesis of complex molecules, such as oligosaccharides, where the modification of functional groups is crucial.

Role in Oligosaccharide Synthesis

A key application of this compound is in the modification of carbohydrate molecules during the synthesis of novel oligosaccharides. In a patented process, alkyl esters of perfluorocarboxylic acids, including this compound, are used in conjunction with a strong base to facilitate specific reactions on protected sugar moieties.[6] While the patent outlines a general methodology, the role of this compound is to act as a reagent in a key transformation step.

Representative Experimental Protocol

The following is a representative protocol illustrating the potential use of this compound in oligosaccharide synthesis, based on the general principles described in the patent literature.[6]

Materials:

-

Protected monosaccharide or oligosaccharide with a free hydroxyl group

-

Strong base (e.g., sodium hydride, butyllithium)

-

This compound

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

Procedure:

-

In a flame-dried, inert atmosphere (e.g., argon or nitrogen) reaction vessel, dissolve the protected carbohydrate in the anhydrous aprotic solvent.

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add the strong base to the solution to deprotonate the free hydroxyl group, forming an alkoxide.

-

After stirring for a short period, add this compound to the reaction mixture.

-

Allow the reaction to proceed at the low temperature and then gradually warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a proton source (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the resulting product by column chromatography.

Application Workflow Diagram

Caption: Workflow for oligosaccharide modification.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is also an irritant to the skin and eyes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and organic synthesis. For more detailed information, it is recommended to consult the cited literature and relevant safety data sheets.

References

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. EP4424717A1 - Novel oligosaccharide, manufacturing intermediate for novel oligosaccharide, and method for manufacturing these - Google Patents [patents.google.com]

A Technical Guide to the Solubility of Methyl Nonafluorovalerate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Nonafluorovalerate (also known as Methyl Nonafluoropentanoate) is a highly fluorinated ester with the chemical formula C₆H₃F₉O₂. Its unique properties, imparted by the extensive fluorination, make it a compound of interest in various scientific and industrial fields, including as a building block in organic synthesis, for the development of advanced materials and coatings, and potentially as a solvent or medium for specific chemical reactions. A thorough understanding of its solubility in a range of organic solvents is critical for its effective application, formulation, and purification. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a detailed experimental protocol for its quantitative solubility determination, and visual representations of the underlying principles and experimental workflows.

Core Physical and Chemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₆H₃F₉O₂ |

| Molecular Weight | 278.07 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 102 °C[2] |

| Specific Gravity (20/20) | 1.56[2] |

| Water Solubility | Insoluble[2] |

Solubility in Organic Solvents: A Qualitative Overview

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Fluorinated Solvents | Perfluorohexane, Trifluorotoluene | Miscible | "Like dissolves like"; strong fluorine-fluorine interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Miscible to Partially Miscible | Ethers have relatively low polarity and can solvate the ester group. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Partially Miscible to Sparingly Soluble | Moderate polarity may limit miscibility with the highly fluorinated chain. |

| Alkanes | Hexane, Heptane | Partially Miscible to Sparingly Soluble | Nonpolar, but weaker van der Waals interactions compared to fluorous interactions. |

| Aromatic Hydrocarbons | Toluene, Xylene | Partially Miscible to Sparingly Soluble | Nonpolar, but potential for unfavorable interactions with the fluorinated chain. |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Immiscible | Polar, protic nature of alcohols leads to poor interaction with the nonpolar fluorinated chain. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Sparingly Soluble to Immiscible | High polarity is generally incompatible with highly fluorinated compounds. |

Experimental Protocol: Quantitative Determination of Solubility

To obtain precise solubility data for this compound in a specific organic solvent, the isothermal shake-flask method is a reliable and widely accepted technique. The following protocol provides a detailed methodology for this determination.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker bath or incubator

-

Analytical balance (±0.1 mg)

-

Calibrated pipettes and syringes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID) or other quantitative analytical instrumentation (e.g., NMR with an internal standard).

-

Volumetric flasks and other standard laboratory glassware.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solvent remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved this compound to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining undissolved micro-droplets.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered sample with the organic solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a calibrated Gas Chromatograph (or other suitable analytical instrument).

-

Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Visualization of Concepts and Workflows

To further aid in the understanding of the principles and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Methyl Nonafluorovalerate

Introduction

Methyl Nonafluorovalerate (CF₃(CF₂)₃COOCH₃) is a fluorinated ester with potential applications in various scientific and industrial fields. Understanding its thermal stability and degradation pathways is crucial for its safe handling, application, and environmental impact assessment. This guide synthesizes information from studies on analogous per- and polyfluorinated esters and carboxylic acids to predict the thermal behavior of this compound.

Expected Thermal Stability

The thermal stability of fluorinated compounds is largely dictated by the strong carbon-fluorine (C-F) bond. However, the overall stability of a molecule like this compound is determined by its weakest bond. In this case, the ester functional group is expected to be the point of initial thermal decomposition.[1] The perfluoroalkyl chain (C₄F₉-) is anticipated to be highly stable. For comparison, the thermal stability of perfluoroalkyl carboxylic acids (PFCAs) has been observed to increase with the length of the perfluorinated carbon chain.[1][2]

While specific decomposition temperatures for this compound are not documented, studies on similar compounds suggest that decomposition of PFCAs on activated carbon can start at temperatures as low as 200°C.[2] It is reasonable to infer that the thermal decomposition of the neat ester in an inert atmosphere would occur at a higher temperature.

Potential Degradation Pathways

The degradation of this compound is likely to proceed through several pathways, including hydrolysis and thermal decomposition (pyrolysis).

1. Hydrolysis:

Fluorinated esters are susceptible to hydrolysis, which is the cleavage of the ester bond by water to form the corresponding carboxylic acid (nonafluorovaleric acid) and methanol.[3][4] The rate of hydrolysis is influenced by pH and temperature. The strong electron-withdrawing effect of the nonafluorobutyl group makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water.[5] This suggests that this compound may hydrolyze more readily than its non-fluorinated counterparts.

2. Thermal Decomposition (Pyrolysis):

In the absence of water, at elevated temperatures, this compound is expected to undergo pyrolysis. Based on studies of other fluorinated compounds and esters, the following degradation mechanisms can be proposed:

-

Decarboxylation: The initial step is likely the cleavage of the C-O or C-C bond adjacent to the carbonyl group. For short-chain perfluorinated carboxylic acids, thermal decomposition is initiated by the cleavage of the bond between the perfluorinated chain and the carboxyl group.[6][7] A similar pathway for the ester would lead to the formation of a nonafluorobutyl radical and a methoxycarbonyl radical.

-

Radical Chain Reactions: The initial radical fragments can then undergo a series of complex reactions, including recombination, disproportionation, and further fragmentation, to form a variety of smaller fluorinated and non-fluorinated molecules.

-

Formation of Gaseous Products: The pyrolysis of a related non-fluorinated ester, methyl acetate, is known to produce radicals like CH₃• and CO₂, as well as stable molecules like methanol (CH₃OH) and ketene (CH₂CO).[8] By analogy, the pyrolysis of this compound could yield CO₂, CO, and various fluorocarbons.

Quantitative Data from Analogous Compounds

Due to the absence of specific data for this compound, the following table summarizes thermal decomposition data for related perfluorinated compounds to provide a comparative context.

| Compound | Decomposition Temperature (°C) | Conditions | Reference |

| Perfluorooctanoic Acid (PFOA) on GAC | Initiates at 200 | Thermal treatment on granular activated carbon | [2] |

| Perfluorooctanesulfonic Acid (PFOS) on GAC | ≥450 | Thermal treatment on granular activated carbon | [2] |

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation of this compound, the following established protocols for similar compounds are recommended:

1. Thermogravimetric Analysis (TGA):

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

-

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., platinum or alumina).

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

-

-

Coupling with Mass Spectrometry (TGA-MS): To identify the gaseous products evolved during decomposition, the TGA instrument can be coupled to a mass spectrometer.[9] The MS will analyze the effluent gas from the TGA furnace in real-time.

2. Differential Scanning Calorimetry (DSC):

-

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature. This can identify melting points, boiling points, and the enthalpy of decomposition.

-

Methodology:

-

A small, weighed sample is sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are heated at a controlled rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events.

-

3. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS):

-

Objective: To separate and identify the volatile and semi-volatile products of pyrolysis.[10]

-

Methodology:

-

A microgram-scale sample of this compound is rapidly heated to a specific pyrolysis temperature in an inert atmosphere.

-

The resulting degradation products are immediately swept into the injection port of a gas chromatograph (GC).

-

The GC separates the individual components of the pyrolysis mixture.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

-

Visualizations

Experimental Workflow

Caption: Workflow for the thermal analysis of this compound.

Hypothesized Thermal Degradation Pathway

Caption: Hypothesized radical-based thermal degradation pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pfascentral.org [pfascentral.org]

- 3. benchchem.com [benchchem.com]

- 4. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluoride recovery in degradable fluorinated polyesters - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02513J [pubs.rsc.org]

- 6. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl " by Ali Alinezhad, Heng Shao et al. [digitalcommons.njit.edu]

- 8. researchgate.net [researchgate.net]

- 9. Combustion products from thermal treatment of polymers containing per- and poly- fluoroalkyl substances - American Chemical Society [acs.digitellinc.com]

- 10. Pyrolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Nonafluorovalerate: A Technical Guide for Scientific Research Applications

Abstract

This technical guide provides an in-depth overview of Methyl Nonafluorovalerate for researchers, scientists, and professionals in drug development. This compound is a fluorinated organic compound increasingly recognized for its utility as a synthetic building block. This document details its physicochemical properties, presents a specific experimental protocol for its application in chemical synthesis, and explores potential biological implications based on the activity of its metabolites. The guide includes structured data tables for easy reference and visual diagrams generated using Graphviz to illustrate a key synthetic workflow and a relevant biological signaling pathway.

Introduction

This compound, also known as Methyl perfluoropentanoate, is a perfluoroalkyl substance (PFAS) characterized by a five-carbon chain where all hydrogen atoms, except for those on the methyl ester group, have been substituted with fluorine. The high electronegativity and stability of the carbon-fluorine bond impart unique properties to molecules containing this moiety, including increased lipophilicity, thermal stability, and metabolic resistance.

In the realm of scientific research, and particularly in drug discovery, the strategic introduction of fluorinated fragments is a widely used strategy to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This compound serves as a valuable reagent for introducing the nonafluoropentanoyl group into larger molecular scaffolds. While direct applications in modulating biological pathways are not extensively documented for the ester itself, its role in synthesis and the biological activity of its hydrolysis product, nonafluoropentanoic acid (PFPeA), are of significant interest.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and its primary metabolite, nonafluoropentanoic acid, is essential for its effective use in research.

| Property | This compound | Nonafluoropentanoic Acid (PFPeA) |

| Synonyms | Methyl perfluorovalerate, Methyl nonafluoropentanoate | Perfluoropentanoic acid, Perfluorovaleric acid |

| CAS Number | 13038-26-1 | 2706-90-3 |

| Molecular Formula | C₆H₃F₉O₂ | C₅HF₉O₂ |

| Molecular Weight | 278.07 g/mol | 264.05 g/mol |

| Appearance | Colorless to almost colorless clear liquid | Liquid |

| Boiling Point | 102 °C | 140 °C |

| Density | 1.56 g/mL at 20 °C | 1.713 g/mL at 25 °C |

| Solubility in Water | Insoluble | Soluble in PBS (pH 7.2) at approx. 1 mg/mL |

| Solubility in Organic Solvents | Soluble in common organic solvents | Soluble in ethanol, DMSO, and dimethylformamide (~10 mg/mL) |

Applications in Chemical Synthesis

This compound is primarily utilized as a chemical reagent to introduce a perfluorinated alkyl chain into a target molecule. This is exemplified in the synthesis of novel fluorescent labeling agents.

Experimental Protocol: Synthesis of 3,6-Bis(perfluoropentanoyl)acetyl-9-(carboxypentyl)carbazole

The following protocol is adapted from the synthesis of carbazole-based β-diketones for use as europium complexes in immunofluorescent labeling, as described by G. A. Gontsarov and colleagues (2024). This reaction demonstrates the use of this compound as an acylating agent in a Claisen condensation reaction.

Objective: To synthesize a carbazole derivative functionalized with two perfluoropentanoylacetyl moieties using this compound.

Materials:

-

Starting Material: 3,6-Diacetyl-9-(carboxypentyl)carbazole

-

Reagent: this compound (Methyl perfluoropentanoate)

-

Base: Lithium hydride (LiH)

-

Solvent: Dry 1,4-dioxane

-

Workup: Ice, 4% Sulfuric acid, Chloroform, Distilled water, Sodium sulfate

Procedure:

-

Chill a suspension of lithium hydride (11.3 mmol) in 30 mL of dry dioxane to 5°C in an ice bath.

-

To the chilled suspension, add this compound (5.50 mmol).

-

Add the starting carbazole derivative (1.1 mmol) dissolved in 10 mL of dry dioxane to the reaction mixture.

-

Remove the ice bath and reflux the resulting mixture for 84 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

After completion, cool the reaction mixture to ambient temperature.

-

Pour the cooled mixture into a beaker containing crushed ice and 4% sulfuric acid to quench the reaction and neutralize the excess base.

-

Extract the aqueous layer with three portions of 20 mL of chloroform.

-

Wash the combined organic extracts with two portions of 10 mL of distilled water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product using a suitable method, such as crystallization or column chromatography, to yield the final 3,6-bis(perfluoropentanoyl)acetyl-9-(carboxypentyl)carbazole.

Expected Outcome: The reaction yields a carbazole core functionalized with two β-diketone moieties containing the perfluoropentanoyl group.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of a perfluoroacylated carbazole derivative.

Applications in Biological Research

Direct experimental evidence detailing the interaction of this compound with specific signaling pathways is currently limited. However, it is scientifically plausible that its biological effects could be mediated through its hydrolysis to nonafluoropentanoic acid (PFPeA). Research on PFPeA and other short-chain PFAS provides insights into potential biological activities.

Interaction with PPARα Signaling Pathway

Perfluoropentanoic acid (PFPeA) has been shown to be an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism and energy homeostasis.

Mechanism of Action:

-

Cellular Entry: As a small lipophilic molecule, PFPeA is expected to cross the cell membrane.

-

PPARα Binding: In the cytoplasm or nucleus, PFPeA binds to the ligand-binding domain of PPARα.

-

RXR Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: This PPARα-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

-

Gene Transcription: The binding of the heterodimer to PPREs recruits co-activator proteins, initiating the transcription of genes involved in fatty acid oxidation, transport, and other metabolic processes.

This activation of PPARα is a key mechanism by which certain PFAS are thought to exert their effects on lipid metabolism.

PPARα Signaling Pathway Diagram

References

An In-depth Technical Guide to Methyl Nonafluorovalerate as a Perfluoroalkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nonafluorovalerate, also known by synonyms such as methyl perfluorovalerate and methyl nonafluoropentanoate, is a highly fluorinated organic compound. While the term "fluorinating agent" typically refers to reagents that donate a fluorine atom, current scientific literature establishes this compound not as a direct fluorinating agent, but as a valuable perfluoroalkylating agent . Specifically, it serves as a key building block for the introduction of the nonafluorobutyl (-C4F9) group into a variety of molecular scaffolds.[1][2][3] This moiety is of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties it imparts, including enhanced metabolic stability, increased lipophilicity, and altered bioavailability.

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound as a source of the nonafluorobutyl group, with a focus on its utility in drug development and materials science.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its safe handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C6H3F9O2 | [1] |

| Molecular Weight | 278.07 g/mol | [1] |

| CAS Number | 13038-26-1 | [2] |

| Appearance | Colorless to almost colorless clear liquid | [2][4] |

| Boiling Point | 102 °C | [2] |

| Density | 1.56 g/cm³ (at 20°C) | [2] |

| Flash Point | 9 °C | [4] |

| Solubility | Insoluble in water | [4] |

| IUPAC Name | methyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | [1] |

| Synonyms | Methyl perfluorovalerate, Methyl nonafluoropentanoate, Nonafluorovaleric acid methyl ester | [1][2] |

| Kovats Retention Index (Standard non-polar) | 539, 538.6 | [1] |

Reactivity and Mechanism of Perfluoroalkylation

The primary mode of reactivity for this compound involves the nucleophilic acyl substitution at the carbonyl carbon. The electron-withdrawing nature of the nonafluorobutyl group makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[5]

The general mechanism proceeds via a two-step addition-elimination pathway. In the first step, the nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. In the second step, the carbonyl pi bond is reformed, and the methoxy group (-OCH3) is eliminated as the leaving group. This results in the formation of a new carbonyl compound where the nonafluorobutyl group is attached to the nucleophile.

Experimental Protocols

While specific documented reactions utilizing this compound are not abundant in readily available literature, its reactivity is analogous to other perfluoroalkyl esters. The following protocols are representative of how this compound can be employed in synthesis.

Synthesis of N-Aryl Nonafluorovaleramides

This protocol describes a general procedure for the acylation of an aromatic amine with this compound to form the corresponding amide.

Reaction Scheme:

C4F9COOCH3 + ArNH2 → C4F9CONHAr + CH3OH

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, p-toluidine)

-

Anhydrous solvent (e.g., Toluene, THF, or DMF)

-

Lewis acid catalyst (optional, e.g., AlCl3, TiCl4) or a base (e.g., pyridine)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the substituted aniline (1.0 eq).

-

Dissolve the aniline in the chosen anhydrous solvent.

-

Add this compound (1.1 eq) to the solution.

-

If required, add the catalyst or base (0.1-1.0 eq).

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl nonafluorovaleramide.

Expected Outcome: The reaction is expected to yield the corresponding amide. Yields will vary depending on the specific substrate and reaction conditions.

Preparation of a Nonafluorobutyl Ketone via Grignard Reaction

This protocol outlines the synthesis of a ketone by reacting this compound with a Grignard reagent.

Reaction Scheme:

C4F9COOCH3 + R-MgBr → C4F9COR + CH3OMgBr

Materials:

-

This compound

-

Grignard reagent (e.g., phenylmagnesium bromide, ethylmagnesium bromide) in an appropriate solvent (e.g., THF, diethyl ether)

-

Anhydrous diethyl ether or THF

-

Standard laboratory glassware for inert atmosphere and low-temperature reactions

-

Magnetic stirrer and cooling bath (e.g., dry ice/acetone)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent (1.0 eq) dropwise from the dropping funnel while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at -78 °C for a specified time, monitoring the progress by TLC.

-

Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo.

-

Purify the crude product by flash chromatography on silica gel to isolate the nonafluorobutyl ketone.

Expected Outcome: This reaction should yield the corresponding ketone. The use of low temperatures is crucial to prevent the over-addition of the Grignard reagent to the ketone product.

Applications in Drug Development and Materials Science

The incorporation of the nonafluorobutyl group via reagents like this compound can significantly impact the properties of a molecule.

-

Pharmaceuticals: The high electronegativity of fluorine atoms can alter the pKa of nearby functional groups, influencing drug-receptor interactions and cell membrane permeability. The metabolic stability of a drug candidate can be enhanced as the C-F bond is resistant to enzymatic cleavage.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of a perfluoroalkyl chain can improve the efficacy and environmental persistence of pesticides and herbicides.

-

Materials Science: this compound is a building block for fluorinated polymers and surfactants.[2] These materials are valued for their high thermal stability, chemical resistance, and unique surface properties (e.g., hydrophobicity and oleophobicity).

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the general workflow for the synthesis and purification of compounds derived from this compound and the logical relationship of its applications.

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a versatile and valuable reagent for the introduction of the nonafluorobutyl group into organic molecules. Its primary reactivity through nucleophilic acyl substitution allows for the synthesis of a range of perfluoroalkylated compounds. For professionals in drug development and materials science, understanding the properties and reactivity of this compound provides a powerful tool for the design and synthesis of novel molecules with enhanced properties. While not a direct fluorinating agent, its role as a perfluoroalkylating building block is of significant importance in modern fluorine chemistry.

References

- 1. This compound | C6H3F9O2 | CID 526458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Něco se pokazilo | Muni | em.muni.cz [em.muni.cz]

- 4. This compound | 13038-26-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Note: Methyl Nonafluorovalerate as an Internal Standard for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a highly specific and sensitive analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. The accuracy and reliability of quantitative GC-MS analysis are significantly enhanced by the use of an appropriate internal standard (IS). An internal standard is a compound with similar chemical properties to the analyte of interest, which is added in a known concentration to both the sample and calibration standards. It helps to correct for variations in sample preparation, injection volume, and instrument response.

Methyl nonafluorovalerate (C6H3F9O2, MW: 278.07 g/mol ) is an excellent candidate for use as an internal standard in GC-MS analysis, particularly for the quantification of fluorinated compounds or when analyzing complex matrices where endogenous compounds might interfere with common hydrocarbon-based standards.[1] Its high degree of fluorination provides a unique mass spectrum and chromatographic behavior, reducing the likelihood of co-elution with analytes of interest. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of a target analyte by GC-MS.

Principle of the Method

Quantitative analysis using an internal standard relies on the principle that the ratio of the analyte's response to the internal standard's response is proportional to the concentration of the analyte. By adding a constant amount of this compound to every sample and standard, any variations during the analytical process will affect both the analyte and the internal standard to a similar extent, thus maintaining a consistent response ratio. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration of the standards. The concentration of the analyte in an unknown sample is then determined from this calibration curve.[2]

Experimental Protocols

Preparation of Stock Solutions

a. This compound Internal Standard (IS) Stock Solution (1 mg/mL)

-

Materials:

-

This compound (≥98% purity)

-

Methanol (GC grade or higher)

-

Analytical balance

-

10 mL volumetric flask

-

Pipettes

-

Vortex mixer

-

Amber glass vial with a PTFE-lined cap

-

-

Procedure:

-

Accurately weigh 10 mg of this compound using an analytical balance.

-

Quantitatively transfer the weighed compound into a 10 mL volumetric flask.

-

Add a small amount of methanol to dissolve the solid.

-

Vortex the flask until the this compound is completely dissolved.

-

Add methanol to the flask until the volume reaches the 10 mL mark.

-

Invert the flask several times to ensure a homogeneous solution.

-

Transfer the solution to a labeled amber glass vial for storage.

-

Store the stock solution at 4°C.

-

b. Analyte Stock Solution (1 mg/mL)

-

Prepare a 1 mg/mL stock solution of the target analyte in a suitable solvent (e.g., methanol, acetonitrile) following a similar procedure as described for the internal standard.

Preparation of Calibration Standards

-

Prepare a series of calibration standards by performing serial dilutions of the analyte stock solution.

-

To each calibration standard, add a constant amount of the this compound internal standard working solution to achieve a final IS concentration of 10 µg/mL in each standard.

| Calibration Standard | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) |

| 1 | 0.5 | 10 |

| 2 | 1.0 | 10 |

| 3 | 5.0 | 10 |

| 4 | 10.0 | 10 |

| 5 | 25.0 | 10 |

| 6 | 50.0 | 10 |

| 7 | 100.0 | 10 |

Sample Preparation

-

To 1 mL of the sample matrix (e.g., plasma, urine, cell lysate), add 10 µL of the 1 mg/mL this compound internal standard stock solution (final concentration 10 µg/mL).

-

Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., ethyl acetate or hexane).

-

Transfer the reconstituted sample to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and analyte.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp: 60°C, hold for 2 minRamp 1: 10°C/min to 180°C, hold for 5 minRamp 2: 20°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| SIM Ions | To be determined based on the mass spectra of the analyte and this compound |

Data Presentation

The following tables summarize typical quantitative data obtained using this compound as an internal standard. Please note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.

Table 1: Typical Calibration Curve Parameters

| Analyte | Concentration Range (µg/mL) | Linearity (R²) |

| Analyte X | 0.5 - 100.0 | > 0.995 |

Table 2: Method Detection and Quantification Limits

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.15 |

| Limit of Quantification (LOQ) | 0.50 |

Visualizations

Caption: Workflow for quantitative analysis using an internal standard in GC-MS.

Caption: Logical relationship for internal standard-based quantification.

References

Application Notes and Protocols for Perfluoroalkyl Ether Synthesis using Methyl Nonafluorovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroalkyl ethers are a class of compounds of significant interest in medicinal chemistry and drug development. The incorporation of perfluoroalkyl moieties can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. Methyl Nonafluorovalerate serves as a readily available and versatile starting material for the synthesis of various perfluoroalkyl ethers.

This document provides a detailed protocol for the synthesis of perfluoroalkyl ethers via the reductive etherification of this compound. This one-pot procedure involves the reaction of this compound with a desired alcohol in the presence of a silane reducing agent and a Lewis acid catalyst.

Safety Precautions

This compound is a flammable liquid and can cause skin and eye irritation.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Proposed Reaction Scheme